molecular formula C6H8BrN3O B11890123 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

Cat. No.: B11890123
M. Wt: 218.05 g/mol
InChI Key: IPXLPIHMACUYBL-UHFFFAOYSA-N
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Description

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a heterocyclic compound featuring a fused imidazole-pyrazine ring system. Its molecular formula is C₆H₇N₃O·HBr, with a molecular weight of 137.14 g/mol (base) + 80.91 g/mol (HBr) = 218.05 g/mol . The compound is cataloged under CAS number 740082-70-6 and has been historically supplied by manufacturers such as CymitQuimica and Shanghai Yuanye Bio-Technology, though current availability is listed as discontinued .

The core structure consists of a bicyclic scaffold where the imidazole ring is fused to a partially saturated pyrazine ring. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one;hydrobromide

InChI

InChI=1S/C6H7N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1,3H,2,4H2,(H,8,10);1H

InChI Key

IPXLPIHMACUYBL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C(=O)N1.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo-pyrazine scaffold with various substituents . Common reagents used in these reactions include aldehydes, amines, and isocyanides .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo-pyrazine derivatives .

Scientific Research Applications

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor binding, thereby modulating various biochemical pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Key Structural Variations and Substitutions

The following table summarizes critical structural and physicochemical differences between 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 740082-70-6 C₆H₇N₃O·HBr 218.05 None (base structure) Hydrobromide salt; enhanced solubility
7-Ethyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one 689297-96-9 C₈H₁₁N₃O 165.19 Ethyl at C7 Increased lipophilicity; potential for altered pharmacokinetics
2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one 2889453-14-7 C₆H₅Br₂N₃O 296.94 Bromo at C2 and C3 Higher molecular weight; predicted density 2.57 g/cm³ ; pKa 12.77
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one 457949-09-6 C₇H₈N₂O 136.15 Pyridine instead of pyrazine Structural isomer; altered electronic properties
AZD-0364 (R)-7-(3,4-Difluorobenzyl)-6-(methoxymethyl)-2-[5-methyl-2-...pyrimidin-4-yl] analog 2097416-76-5 C₂₄H₂₄F₂N₈O₂ 494.50 Difluorobenzyl, methoxymethyl, pyrimidinyl High complexity; ERK inhibitor; pharmaceutical relevance

Physicochemical and Spectral Data

  • Solubility : The hydrobromide salt form of the parent compound improves aqueous solubility, critical for formulation . Neutral analogs (e.g., 7-ethyl derivative) may require co-solvents for dissolution.
  • Spectral Characterization :
    • NMR : and provide detailed H NMR parameters (DMSO-d₆, 600 MHz) for nitro-substituted analogs, emphasizing the importance of solvent and temperature in spectral analysis .
    • Mass Spectrometry : HRMS data for AZD-0364 confirms molecular integrity (C₂₄H₂₄F₂N₈O₂, exact mass 494.50) .

Biological Activity

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Beta-site Amyloid Cleaving Enzyme (BACE), which plays a crucial role in Alzheimer's disease pathology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C6H8BrN3O
  • Molecular Weight : 218.05 g/mol

The compound features a fused imidazo-pyrazine ring system, which contributes to its unique chemical properties and biological activities.

Inhibition of BACE

Research indicates that this compound exhibits significant inhibitory activity against BACE. This enzyme is critical in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. The inhibition of BACE can potentially reduce amyloid plaque formation in the brain.

Table 1: Summary of Biological Activities

ActivityMechanismReference
BACE InhibitionCompetitive inhibition of enzyme activity
Enzyme InteractionModulates receptor binding and enzyme activity
CytotoxicityInduces apoptosis in cancer cells

Cytotoxicity Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and the depolarization of mitochondrial membranes, leading to cell death.

Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on colon cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value indicating potent cytotoxicity.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to the active site of BACE and blocking its activity.
  • Receptor Modulation : Interacting with various receptors involved in neurotransmission and cellular signaling.
  • Induction of Apoptosis : Triggering cellular pathways that lead to programmed cell death in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions and cyclization methods. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles. Key steps include:

  • Cyclization : Use of polar aprotic solvents (e.g., dimethylformamide) and catalysts (e.g., potassium carbonate) to facilitate ring closure .
  • Bromination : Electrophilic substitution with bromine sources (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Crystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the hydrobromide salt .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity or catalyst loading to improve yields (typically 50–70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆): Identify proton environments (e.g., dihydroimidazole protons at δ 3.5–4.2 ppm and pyrazinone protons at δ 7.8–8.3 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) and aromatic carbons .
    • Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹) .
    • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental Design :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control compounds to minimize variability .
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility .
    • Data Analysis :
  • Statistical Modeling : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity or solvent effects .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in assay conditions .

Q. What strategies improve the solubility and stability of this compound in pharmacological assays?

  • Salt Form Optimization :

  • Compare hydrobromide with hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
    • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based formulations to maintain compound integrity during long-term storage .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) and predict binding affinities .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to prioritize synthetic targets .
  • ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) early in derivative design .

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